Bromobenzene-13C6, a labeled analog of bromobenzene, is a compound of significant interest in the field of toxicology and biochemistry. Bromobenzene itself has been a subject of scientific investigation for over a century, with the first reports of its metabolism and associated toxicities dating back to the late 19th century. The compound's interactions with biological systems, particularly through its metabolism by cytochrome P-450 enzymes and the subsequent effects on cellular components such as glutathione, have provided a wealth of information on the mechanisms underlying chemically-induced toxicities1.
Bromobenzene serves as a model compound for studying chemical-induced liver damage. The insights gained from bromobenzene research have shed light on the general principles of xenobiotic-mediated cytotoxicity, including the importance of metabolic activation, the protective role of glutathione, and the consequences of covalent binding and lipid peroxidation1.
Studies on bromobenzene have also extended to extrahepatic tissues, revealing that its toxicity is not limited to the liver. The compound induces glutathione depletion and lipid peroxidation in various tissues such as the kidney, lung, heart, and brain. This has provided a broader understanding of the systemic effects of bromobenzene intoxication and the cellular mechanisms of damage, which are characterized by a threshold level of glutathione below which severe cellular damage occurs2.
The detailed study of bromobenzene's metabolism has contributed to the field of biochemistry, particularly in understanding the role of cytochrome P-450 enzymes in drug metabolism and the formation of reactive intermediates. The identification of specific metabolites and the elucidation of their formation pathways have been instrumental in mapping out the metabolic fate of xenobiotics in the body3 4.
The toxicity of bromobenzene is closely linked to its biotransformation by the cytochrome P-450 enzyme system. This metabolic activation leads to the formation of reactive intermediates, which are crucial for the compound's hepatotoxic effects. These intermediates deplete hepatic glutathione (GSH), a critical detoxifying agent, thereby enhancing the toxic effects of bromobenzene. The degree of hepatotoxicity can be modulated by factors that influence either the activity of cytochrome P-450 or the levels of hepatic GSH. For instance, induction of cytochrome P-450 or depletion of GSH by other agents can exacerbate the liver damage, while inhibition of the enzyme or supplementation with GSH precursors can mitigate the effects3.
Furthermore, the formation of specific metabolites such as o-bromophenol from bromobenzene involves the intermediate formation of epoxides, which are then converted to dihydrodiols. The identification of these metabolites has helped clarify the pathways of bromobenzene metabolism and the role of epoxide intermediates in the formation of phenolic compounds4.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: